2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one is a synthetic organic compound. It features a unique structure with an azocane ring and a cyclopropyl group, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:
- Formation of the azocane ring through cyclization reactions.
- Introduction of the cyclopropyl group via cyclopropanation reactions.
- Final coupling of the azocane and cyclopropyl groups under specific conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include:
- Use of continuous flow reactors for efficient cyclization.
- Employment of high-yield catalysts to minimize by-products.
- Implementation of purification techniques like chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to simpler compounds using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential use in drug development for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one would depend on its specific interactions with molecular targets. Possible pathways include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating receptor signaling pathways.
Cellular uptake: Affecting cellular processes through internalization and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Azocan-2-yl)-1-(cyclopropyl)ethan-1-one: Lacks the methyl group on the cyclopropyl ring.
2-(Azocan-2-yl)-1-(2-methylcyclopropyl)propan-1-one: Has an additional carbon in the side chain.
Uniqueness
2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one is unique due to the presence of both the azocane ring and the methyl-substituted cyclopropyl group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H23NO |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
2-(azocan-2-yl)-1-(2-methylcyclopropyl)ethanone |
InChI |
InChI=1S/C13H23NO/c1-10-8-12(10)13(15)9-11-6-4-2-3-5-7-14-11/h10-12,14H,2-9H2,1H3 |
InChI Key |
WNNAHXZGIHEXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(=O)CC2CCCCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.